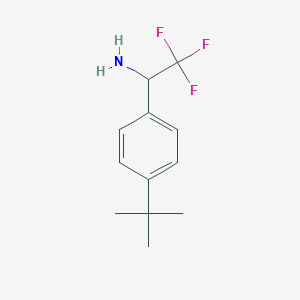

1-(4-Tert-butylphenyl)-2,2,2-trifluoroethan-1-amine

Übersicht

Beschreibung

1-(4-Tert-butylphenyl)-2,2,2-trifluoroethan-1-amine is a useful research compound. Its molecular formula is C12H16F3N and its molecular weight is 231.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(4-Tert-butylphenyl)-2,2,2-trifluoroethan-1-amine, a fluorinated amine compound, has garnered attention in pharmacological research due to its potential biological activities. Its structural characteristics, including the presence of a trifluoroethyl group and a tert-butylphenyl moiety, suggest mechanisms of action that could be relevant in various therapeutic contexts. This article provides an in-depth exploration of the biological activity of this compound, including kinetic studies, molecular interactions, and potential applications in drug development.

Structure and Composition

The molecular formula of this compound is with a molecular weight of 231.26 g/mol. The compound features a tert-butyl group attached to a phenyl ring and a trifluoroethyl amine structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆F₃N |

| Molecular Weight | 231.26 g/mol |

| CAS Number | 886369-21-7 |

| Solubility | Soluble in organic solvents |

Research indicates that compounds similar to this compound may act as inhibitors of certain enzymes, particularly acetylcholinesterase (AChE). Inhibition of AChE can lead to increased levels of acetylcholine at synapses, potentially enhancing cholinergic transmission.

Kinetic Studies

A study on related compounds demonstrated that fluorinated derivatives could act as potent slow-binding inhibitors of AChE. For instance, the compound 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone exhibited competitive inhibition with a dissociation constant () indicating high potency (15 × 10⁻¹⁵ M) against AChE from Torpedo californica .

Table 2: Kinetic Parameters for Related Compounds

| Compound | (M) | Type of Inhibition |

|---|---|---|

| 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone | Competitive | |

| This compound | TBD | TBD |

Study on Acetylcholinesterase Inhibition

In a kinetic study involving various concentrations of the substrate acetylthiocholine (ATC), it was found that compounds like this compound could significantly alter the enzyme's activity profile. The study utilized high-sensitivity spectrofluorimetric assays to measure enzyme activity under varying conditions .

Toxicological Assessments

Preliminary assessments on cytotoxicity indicate that certain derivatives do not exhibit direct cytotoxic effects at concentrations that inhibit enzyme activity. This suggests potential for therapeutic applications with minimized side effects .

Applications in Drug Development

The unique properties of this compound position it as a candidate for further development in treating neurological disorders where modulation of cholinergic signaling is beneficial. Its ability to act as a slow-binding inhibitor may offer prolonged therapeutic effects compared to traditional reversible inhibitors.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Recent studies have highlighted the potential of 1-(4-tert-butylphenyl)-2,2,2-trifluoroethan-1-amine as a lead compound in drug development:

- Anti-Chagas Activity : A study demonstrated that derivatives of this compound exhibited potent anti-Trypanosoma cruzi activity. Modifications to the compound's structure were shown to enhance its efficacy against Chagas disease without significant toxicity to mammalian cells .

- Acetylcholinesterase Inhibition : Research indicates that fluorinated derivatives related to this compound can act as inhibitors of acetylcholinesterase (AChE), a key enzyme in neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Biochemical Studies

The compound has been utilized in various biochemical assays:

- Enzyme Kinetics : The kinetic properties of AChE inhibition by this compound have been characterized using spectrophotometric methods. These studies help elucidate the mechanism of action and the binding affinity of the compound to the enzyme .

- Cellular Studies : In vitro assays have been conducted to assess the cytotoxicity and therapeutic index of the compound against different cell lines, providing insights into its safety profile for potential therapeutic use .

Case Study 1: Anti-Chagas Activity

A recent investigation focused on the anti-Chagas activity of derivatives based on this compound. The study involved synthesizing various analogs and testing their efficacy against T. cruzi in vitro and in vivo models. Notably, one derivative showed an IC50 value of 1.3 µM with minimal cytotoxic effects on rat L6 cells (CC50 = 17.7 µM), indicating a promising selectivity index for therapeutic development .

Case Study 2: Acetylcholinesterase Inhibition

Another study evaluated the inhibition kinetics of AChE by fluorinated derivatives related to this compound. The results indicated that these compounds acted as competitive inhibitors with a Ki value in the low nanomolar range, suggesting their potential utility in treating conditions characterized by cholinergic dysfunction .

Analyse Chemischer Reaktionen

Acylation and Amine Reactivity

The amine group undergoes acylation or alkylation:

-

Trifluoroacetylation : Reacts with trifluoroacetic anhydride (TFAA) under visible-light photoredox conditions to form trifluoromethylated derivatives. This process is chemoselective and regioselective, yielding α-trifluoromethyl-substituted amines .

-

Nucleophilic Substitution : The amine group can act as a nucleophile in reactions with electrophiles (e.g., alkyl halides) under basic conditions .

Trifluoro Group Chemistry

The CF₃ group enhances stability and reactivity:

-

Electron-Withdrawing Effects : Stabilizes intermediates in coupling reactions (e.g., palladium-catalyzed cross-couplings) .

-

Radical Stability : Participates in radical-mediated transformations, such as trifluoroacetylation of alkenes under blue LED irradiation .

Enzymatic Interactions

The compound exhibits slow-binding inhibition of acetylcholinesterase (AChE), with a half-life of 19 hours for electric eel AChE. This involves tight binding to the peripheral anionic site, followed by induced-fit adjustment into the catalytic site .

Physical and Spectroscopic Data

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7,10H,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVVOROITVUGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801188326 | |

| Record name | 4-(1,1-Dimethylethyl)-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-21-7 | |

| Record name | 4-(1,1-Dimethylethyl)-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl)-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.